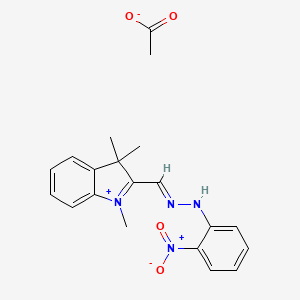
1,3,3-Trimethyl-2-(((2-nitrophenyl)hydrazono)methyl)-3H-indolium acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,3-Trimethyl-2-(((2-nitrophenyl)hydrazono)methyl)-3H-indolium acetate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of an indolium core, substituted with a nitrophenyl hydrazono group, making it a subject of interest in organic chemistry and material science.
Méthodes De Préparation
The synthesis of 1,3,3-Trimethyl-2-(((2-nitrophenyl)hydrazono)methyl)-3H-indolium acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 1,3,3-trimethyl-2-methyleneindoline with 2-nitrophenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the hydrazono linkage. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity .
Analyse Des Réactions Chimiques
1,3,3-Trimethyl-2-(((2-nitrophenyl)hydrazono)methyl)-3H-indolium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other substituents. Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
1,3,3-Trimethyl-2-(((2-nitrophenyl)hydrazono)methyl)-3H-indolium acetate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mécanisme D'action
The mechanism of action of 1,3,3-Trimethyl-2-(((2-nitrophenyl)hydrazono)methyl)-3H-indolium acetate involves its interaction with specific molecular targets. The nitrophenyl hydrazono group can participate in redox reactions, influencing cellular pathways and molecular processes. The compound’s effects are mediated through its ability to modulate enzyme activities and interact with nucleic acids, proteins, and other biomolecules .
Comparaison Avec Des Composés Similaires
1,3,3-Trimethyl-2-(((2-nitrophenyl)hydrazono)methyl)-3H-indolium acetate can be compared with similar compounds such as:
1,3,3-Trimethyl-2-methyleneindoline:
Activité Biologique
1,3,3-Trimethyl-2-(((2-nitrophenyl)hydrazono)methyl)-3H-indolium acetate (commonly referred to as TMNH) is a compound of interest due to its unique chemical structure and potential biological activities. This article explores the biological activity of TMNH, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
TMNH is characterized by the following molecular formula: C₁₈H₁₉N₄O₂. The compound features an indolium core substituted with a nitrophenyl hydrazone group, which contributes to its reactivity and biological properties.
Biological Activity Overview
The biological activity of TMNH has been investigated in various studies, highlighting its potential as an anticancer agent and an inhibitor of specific biological pathways.
Anticancer Activity
Several studies have reported the cytotoxic effects of TMNH on different cancer cell lines. Notably, research indicates that TMNH exhibits significant antiproliferative activity against human breast cancer cells (MCF-7) and human lung cancer cells (A549).
Table 1: Cytotoxicity of TMNH on Cancer Cell Lines
The mechanism by which TMNH exerts its biological effects appears to involve the induction of apoptosis and cell cycle arrest. Research has shown that TMNH can activate caspase pathways leading to programmed cell death in cancer cells.
Apoptosis Induction
TMNH has been shown to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors. This shift promotes apoptosis in treated cells.
Figure 1: Mechanism of Apoptosis Induction by TMNH
Mechanism of Apoptosis
Study 1: Anticancer Efficacy in Vivo
A study conducted on mice bearing xenograft tumors demonstrated that administration of TMNH significantly reduced tumor size compared to control groups. The study reported a reduction in tumor volume by approximately 40% after two weeks of treatment.
Study 2: Inhibition of Enzymatic Activity
TMNH was evaluated for its ability to inhibit certain enzymes involved in cancer progression. Results indicated that TMNH effectively inhibited the activity of matrix metalloproteinases (MMPs), which play a crucial role in tumor metastasis.
Propriétés
Numéro CAS |
93805-60-8 |
|---|---|
Formule moléculaire |
C20H22N4O4 |
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
2-nitro-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;acetate |
InChI |
InChI=1S/C18H18N4O2.C2H4O2/c1-18(2)13-8-4-6-10-15(13)21(3)17(18)12-19-20-14-9-5-7-11-16(14)22(23)24;1-2(3)4/h4-12H,1-3H3;1H3,(H,3,4) |
Clé InChI |
WQVNZRMURSRMKU-UHFFFAOYSA-N |
SMILES isomérique |
CC(=O)[O-].CC1(C2=CC=CC=C2[N+](=C1/C=N/NC3=CC=CC=C3[N+](=O)[O-])C)C |
SMILES canonique |
CC(=O)[O-].CC1(C2=CC=CC=C2[N+](=C1C=NNC3=CC=CC=C3[N+](=O)[O-])C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















